molecular formula C25H21FN2O4 B2665219 2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol CAS No. 850801-12-6

2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol

Cat. No. B2665219
CAS RN: 850801-12-6
M. Wt: 432.451
InChI Key: GAIFQJUMMQVZQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol, also known as Daporinad, is a small molecule inhibitor that targets nicotinamide adenine dinucleotide (NAD+) dependent enzymes. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Scientific Research Applications

Antifungal Applications

The compound and its derivatives have shown potential in the development of antifungal agents. Research on related pyrimidine derivatives highlighted their effectiveness against specific types of fungi, such as Aspergillus terreus and Aspergillus niger. These findings suggest that compounds with similar structures could be synthesized and investigated for their antifungal properties, providing a basis for new antifungal therapies (Jafar et al., 2017).

Antibacterial Applications

Additionally, certain diamino-benzylpyrimidine derivatives have demonstrated high in vitro antibacterial activity against anaerobic organisms, including Bacteroides species and Fusobacterium. This suggests the potential for developing new antibacterial agents from pyrimidine derivatives, especially those that are more effective against drug-resistant bacterial strains (Roth et al., 1989).

Antioxidant and Anti-corrosion Applications

Research on Schiff base derivatives related to this compound has highlighted their significant antioxidant properties and potential in anti-corrosion applications. These findings underscore the versatility of pyrimidine and phenol derivatives in various scientific applications beyond pharmaceuticals, including materials science for the protection of metals from corrosion (Satpati et al., 2020).

Aldose Reductase Inhibition

2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives, with structural similarities to the compound , have shown significant activity as aldose reductase inhibitors. These inhibitors have potential applications in the treatment of complications related to diabetes, demonstrating the therapeutic potential of pyrimidine derivatives in metabolic disorders (La Motta et al., 2007).

Potential Applications in Cancer Treatment

Synthetic phenoxypyrimidine urea derivatives related to this compound have been explored for their antiproliferative effects against non-small cell lung cancer cells, indicating potential applications in cancer therapy. These compounds can induce apoptosis through both caspase-dependent and independent pathways, as well as cytoprotective autophagy, suggesting a multifaceted approach to cancer treatment (Gil et al., 2021).

properties

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O4/c1-30-23-10-7-16(11-24(23)31-2)20-13-27-15-28-25(20)19-9-8-18(12-22(19)29)32-14-17-5-3-4-6-21(17)26/h3-13,15,29H,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIFQJUMMQVZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN=CN=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4F)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol

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